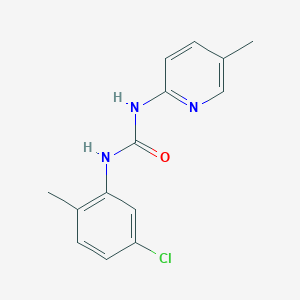
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea (CMMPU) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMPU is a urea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but it has been reported to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been shown to enhance the binding of acetylcholine to the α7 nAChR, leading to increased channel opening and calcium influx. This activation of the α7 nAChR has been implicated in the neuroprotective and cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation in rat hippocampal slices, which is a marker of synaptic plasticity and memory formation. This compound has also been reported to have anti-inflammatory effects in a mouse model of acute lung injury, which may be due to its modulation of the α7 nAChR. Additionally, this compound has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in rat cortical neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has several advantages for lab experiments. It has high purity and can be synthesized through various methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on other neurotransmitter systems. Additionally, the potential side effects of this compound are not well known.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea. One direction is to further investigate its potential therapeutic applications, such as its neuroprotective and anti-inflammatory effects. Another direction is to study its effects on other neurotransmitter systems and its potential as a cognitive enhancer. Additionally, more research is needed to understand the potential side effects of this compound and its safety profile. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool for studying various neurological and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been achieved through various methods, including the reaction of 5-chloro-2-methylphenyl isocyanate with 5-methyl-2-pyridinylamine in the presence of a base. Another method involves the reaction of 5-chloro-2-methylphenyl isocyanate with 5-methyl-2-pyridinylthiourea in the presence of a base. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various scientific research studies. One study reported that this compound has neuroprotective effects against glutamate-induced excitotoxicity in rat cortical neurons. Another study showed that this compound has anti-inflammatory effects in a mouse model of lipopolysaccharide-induced acute lung injury. Additionally, this compound has been studied for its potential use as a cognitive enhancer due to its ability to enhance long-term potentiation in rat hippocampal slices.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-6-13(16-8-9)18-14(19)17-12-7-11(15)5-4-10(12)2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHKCWWSTZNEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B5267136.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5267144.png)
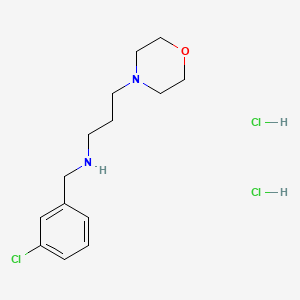
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)
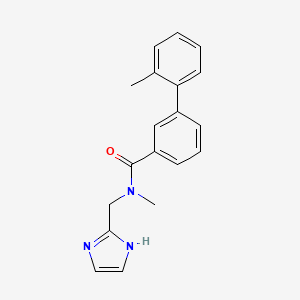
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
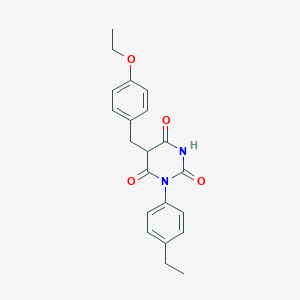
![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
![methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B5267216.png)
![(3aR*,6aS*)-5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5267230.png)
![(2R)-2-amino-N-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pentanamide](/img/structure/B5267239.png)
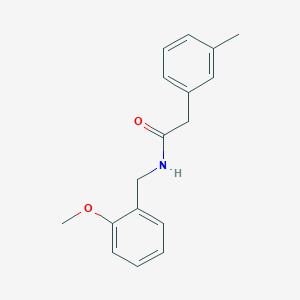
![N~2~-[(1-adamantylthio)acetyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5267251.png)
